molecular formula C22H21F2N3O3 B2524763 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1171243-87-0

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2524763
CAS No.: 1171243-87-0
M. Wt: 413.425
InChI Key: PTYKANBTWSPALT-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves the substitution of hydrogen atoms on the pyrazole ring with fluorophenyl groups using electrophilic aromatic substitution reactions.

    Attachment of the methoxy group: The methoxy group can be introduced through nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
  • 1-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c23-16-5-3-15(4-6-16)14-30-20-13-27(18-9-7-17(24)8-10-18)26-21(20)22(28)25-12-19-2-1-11-29-19/h3-10,13,19H,1-2,11-12,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYKANBTWSPALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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